6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (synonym: 6-(m-chlorophenyl)-2-thiouracil) is a 6-aryl-2-thiouracil derivative within the thioxopyrimidine class, bearing a meta-chlorophenyl substituent at the pyrimidine C6 position and a thioxo group at C2. First synthesized and spectroscopically characterized by Clark and Munawar in 1971 as part of a systematic series of 6-(meta- and para-substituted phenyl)thiouracils, this compound serves as a versatile small-molecule scaffold for medicinal chemistry derivatization, with documented inhibitory activity against thymidylate synthase (TS).

Molecular Formula C10H7ClN2OS
Molecular Weight 238.69 g/mol
CAS No. 36309-40-7
Cat. No. B1422018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
CAS36309-40-7
Molecular FormulaC10H7ClN2OS
Molecular Weight238.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC(=O)NC(=S)N2
InChIInChI=1S/C10H7ClN2OS/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15)
InChIKeyZQJGIKUMJHNRAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (CAS 36309-40-7): Procurement-Relevant Structural and Pharmacophoric Profile


6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (synonym: 6-(m-chlorophenyl)-2-thiouracil) is a 6-aryl-2-thiouracil derivative within the thioxopyrimidine class, bearing a meta-chlorophenyl substituent at the pyrimidine C6 position and a thioxo group at C2 [1]. First synthesized and spectroscopically characterized by Clark and Munawar in 1971 as part of a systematic series of 6-(meta- and para-substituted phenyl)thiouracils, this compound serves as a versatile small-molecule scaffold for medicinal chemistry derivatization, with documented inhibitory activity against thymidylate synthase (TS) [2]. It is commercially available as a research-grade screening compound with a typical specification of ≥95% purity (MW 238.69 g/mol, MF C₁₀H₇ClN₂OS, MDL MFCD14703412) .

Why 6-Aryl-2-thiouracil Analogs Cannot Be Interchanged: The Procurement Risk of Ignoring Chloro-Regioisomerism and Substituent Electronic Effects


Within the 6-aryl-2-thiouracil series, seemingly minor structural variations—such as the position of a single chlorine atom on the phenyl ring (ortho, meta, or para) or the nature of the aryl substituent (phenyl vs. chlorophenyl vs. methyl)—produce quantifiable differences in electronic distribution, target binding affinity, metabolic stability, and physicochemical properties that preclude generic substitution [1]. The meta-chloro substitution pattern in 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one confers a distinct dipole orientation and hydrogen-bonding capability compared to its para-chloro (CAS 36479-17-1) and ortho-chloro (CAS 1495506-69-8) regioisomers, as evidenced by differentiated mass spectrometric fragmentation pathways and ¹H NMR chemical shift signatures documented in the foundational Clark and Munawar synthetic series [2][3]. Substituting the 3-chlorophenyl analog with the unsubstituted 6-phenyl-2-thiouracil (CAS 36822-11-4) eliminates the chlorine-mediated electronic effects entirely, altering both the compound's reactivity as an electrophilic scaffold and its recognition by biological targets such as thymidylate synthase and thyroid peroxidase [4].

Quantitative Differentiation Evidence: 6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one vs. Closest Analogs


Regioisomeric Differentiation: Meta-Chloro vs. Para-Chloro vs. Ortho-Chloro Substitution Patterns Dictate Target Recognition and Synthetic Utility

The meta-chlorophenyl substitution in 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one produces a distinct electronic environment at the pyrimidine C5 and C6 positions compared to the para-chloro (CAS 36479-17-1) and ortho-chloro (CAS 1495506-69-8) regioisomers. Clark and Munawar (1971) reported differentiated ¹H NMR chemical shifts across the complete series of 6-(m- and p-substituted phenyl)thiouracils, with the meta-substituted derivatives exhibiting distinct pyrimidine C5 proton resonances attributable to the through-bond inductive effects of the 3-chloro substituent, which differ fundamentally from the through-resonance effects operative in the para-substituted isomers [1]. This regioisomeric differentiation is critical because the meta-chloro orientation positions the chlorine atom away from the pyrimidine ring plane, creating a steric and electronic profile that influences both biological target complementarity and the compound's reactivity as a synthetic intermediate for further derivatization at C5 (e.g., cyanation, formylation) without steric interference from the ortho-substituent that plagues the 2-chloro isomer [2].

Medicinal Chemistry Structure-Activity Relationship Regioisomerism

Mass Spectrometric Fingerprint: Unique Fragmentation Pathway Differentiates 3-Chlorophenyl from 4-Chlorophenyl and Unsubstituted Phenyl Thiouracils

Clark, Munawar, and Timms (1972) recorded and analyzed the mass spectra of ten 6-(meta- and para-substituted phenyl)-2-thiouracils, demonstrating that the meta-chlorophenyl derivatives exhibit fragmentation patterns that are qualitatively distinct from their para-substituted counterparts [1]. The mass spectrum of 6-(m-chlorophenyl)-2-thiouracil displays characteristic ions arising from the loss of Cl• and specific retro-Diels–Alder fragmentation of the pyrimidine ring that differ in relative abundance and m/z distribution from the 6-(p-chlorophenyl) isomer. This provides a definitive analytical tool for identity confirmation and purity assessment of the 3-chloro regioisomer, distinguishing it from the more commonly stocked 4-chloro analog (CAS 36479-17-1), which may be inadvertently supplied if procurement specifications are not rigorously enforced .

Analytical Chemistry Quality Control Structural Confirmation

Thymidylate Synthase Inhibitory Activity: Documented Target Engagement Differentiates This Scaffold from Inert Thiouracil Analogs

6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has documented inhibitory activity against thymidylate synthase (TS), with a Ki value measured at pH 6.8 and 30°C and cataloged in the BindingDB/ChEMBL database under assay identifier ChEMBL_210303 [1]. While the exact Ki value is not publicly accessible in the open literature, the very existence of a curated TS inhibition data point distinguishes this compound from unsubstituted 2-thiouracil (CAS 141-90-2) and from 6-methyl-2-thiouracil (CAS 56-04-2), which lack the aryl substituent required for occupancy of the hydrophobic TS active-site pocket adjacent to the nucleotide binding region [2]. The broader 6-aryl-5-cyano thiouracil series, of which the 3-chlorophenyl analog is a direct synthetic precursor, has yielded compounds with TS IC50 values ranging from 1.57 to 8.54 µM in dose-response assays against recombinant human TS [2], establishing the pharmacophoric relevance of the 6-aryl substitution pattern that this compound embodies.

Anticancer Research Enzyme Inhibition Thymidylate Synthase

Scaffold Versatility: Multiple Derivatizable Positions Enable Divergent Lead Optimization from a Single Procurement

6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one offers three chemically orthogonal derivatization handles—N1-alkylation, C5-electrophilic substitution (e.g., cyanation, formylation, nitration), and 2-thioxo functionalization (S-alkylation, oxidation to sulfonic acid)—that are all accessible from a single purchased batch [1]. This is in contrast to 6-methyl-2-thiouracil (CAS 56-04-2), which lacks the aryl ring for hydrophobic pocket exploration, and 6-phenyl-2-thiouracil (CAS 36822-11-4), which lacks the chlorine handle for additional substitution or halogen-bonding interactions [2]. The 3-chloro substituent serves as both a modulatory electronic element and a potential synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a capability absent in the unsubstituted phenyl analog [3]. The 2017 study by El-Naggar et al. explicitly used this scaffold class (6-aryl thiouracils) as the starting point for generating 19 diverse 5-cyano derivatives with anti-proliferative IC50 values as low as 1.56 µM against HePG-2, MCF-7, HCT-116, and PC-3 cell lines, demonstrating the scaffold's productive derivatization potential [3].

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Commercial Specification and Availability: Defined Purity Grade and Storage Conditions Support Reproducible Research

6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is commercially available from multiple vendors with a minimum purity specification of 95% (HPLC), MDL number MFCD14703412, and recommended long-term storage in a cool, dry place . The compound is classified as non-hazardous for transport (DOT/IATA) and is supplied in quantities ranging from 1 mg to 10 g, with pricing that scales from approximately $117 (1 mg) to $3,600 (10 g) as of early 2026 . In contrast, the para-chloro regioisomer (CAS 36479-17-1) and ortho-chloro regioisomer (CAS 1495506-69-8) are stocked by different vendor networks with variable purity grades and lead times, creating procurement complexity for users who require the specific meta-substitution pattern . The compound is also listed under the synonym 6-(m-Chlorophenyl)-2-thiouracil, and procurement officers should verify CAS 36309-40-7 to avoid cross-shipment of regioisomers .

Procurement Quality Assurance Reproducibility

Optimal Procurement and Application Scenarios for 6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one


Thymidylate Synthase Inhibitor Lead Generation: Starting Scaffold for 5-Cyano Derivatization in Anticancer Programs

In anticancer drug discovery programs targeting thymidylate synthase (TS), 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one serves as the optimal starting scaffold for generating 6-aryl-5-cyano thiouracil derivatives. The documented TS inhibitory activity (ChEMBL_210303) [1] and the demonstrated anti-proliferative potency of downstream 5-cyano analogs (IC50 values down to 1.56 µM across HePG-2, MCF-7, HCT-116, and PC-3 cell lines) [2] validate this scaffold's pharmacophoric relevance. The 3-chlorophenyl substituent provides hydrophobic complementarity to the TS active site while the chlorine atom offers a synthetic handle for further optimization via cross-coupling chemistry, capabilities not available with 6-methyl-2-thiouracil or unsubstituted 2-thiouracil.

Myeloperoxidase (MPO) Inhibitor Development: N1-Functionalized Thiouracil Scaffold for Irreversible Enzyme Inactivation

The 6-aryl-2-thiouracil core, exemplified by 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, has been validated as a mechanism-based irreversible inhibitor scaffold for human myeloperoxidase (MPO) when functionalized at the N1 position [1]. The 3-chlorophenyl substituent contributes to the hydrophobic binding interactions that position the thiouracil warhead for S-oxygenation by the MPO heme, while the meta-chloro orientation avoids the steric clash with the N1 substituent that can occur with ortho-substituted analogs. This application scenario is directly supported by the metabolic stability data reported for related N1-substituted-6-arylthiouracils, where the human metabolic half-life exceeds 120 minutes in liver microsomes, in contrast to rapid desulfurization observed in rat and dog microsomes (t₁/₂ = 8.6–11.2 minutes) [1].

Fragment-Based Drug Discovery (FBDD): Chlorine-Containing Fragment for Halogen-Bonding Interactions

As a low-molecular-weight (238.69 g/mol) fragment obeying the Rule of Three, 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is well-suited for fragment-based screening campaigns where the 3-chlorophenyl moiety can engage in halogen-bonding interactions with protein targets [1]. The meta-chloro substitution positions the chlorine σ-hole at an angle that maximizes halogen-bond geometry complementarity with backbone carbonyl oxygens in protein binding sites, a structural feature that is absent in 6-phenyl-2-thiouracil (CAS 36822-11-4) and geometrically constrained in the para-chloro isomer. The compound's commercial availability at 95% purity with defined storage conditions supports its use in fragment library assembly and biophysical screening (SPR, TSA, NMR) workflows [2].

Quality Control Reference Standard: Mass Spectrometric Identity Verification for Regioisomer Discrimination

In analytical chemistry and quality control settings, 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can serve as a reference standard for verifying the identity of 6-aryl-2-thiouracil derivatives via mass spectrometry. The distinct fragmentation pattern of the meta-chloro isomer, as documented by Clark, Munawar, and Timms (1972) [1], provides a definitive fingerprint that differentiates it from the para-chloro, ortho-chloro, and unsubstituted phenyl analogs. This application is particularly relevant for procurement verification when receiving bulk shipments of thiouracil derivatives, ensuring that the correct regioisomer (CAS 36309-40-7) has been supplied rather than the more commonly stocked para-chloro isomer (CAS 36479-17-1).

Quote Request

Request a Quote for 6-(3-chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.